BenchChemオンラインストアへようこそ!

4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Lipophilicity Drug Design ADME

4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine (CAS 885460‑58‑2) is a polysubstituted thieno[2,3‑d]pyrimidine featuring a chlorine at C‑4, an ortho‑chlorophenyl at C‑5, and a thiophen‑2‑ylmethyl appendage at C‑2 [REFS‑1]. The compound belongs to the privileged thieno[2,3‑d]pyrimidine scaffold class, which has been widely explored for kinase inhibition, anti‑inflammatory, and anticancer applications [REFS‑6].

Molecular Formula C17H10Cl2N2S2
Molecular Weight 377.3 g/mol
Cat. No. B13060865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine
Molecular FormulaC17H10Cl2N2S2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC3=C2C(=NC(=N3)CC4=CC=CS4)Cl)Cl
InChIInChI=1S/C17H10Cl2N2S2/c18-13-6-2-1-5-11(13)12-9-23-17-15(12)16(19)20-14(21-17)8-10-4-3-7-22-10/h1-7,9H,8H2
InChIKeyROJJNQGIWAYPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine – A Structurally Differentiated Thienopyrimidine Building Block for Chemical Biology and Lead Discovery


4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine (CAS 885460‑58‑2) is a polysubstituted thieno[2,3‑d]pyrimidine featuring a chlorine at C‑4, an ortho‑chlorophenyl at C‑5, and a thiophen‑2‑ylmethyl appendage at C‑2 [REFS‑1]. The compound belongs to the privileged thieno[2,3‑d]pyrimidine scaffold class, which has been widely explored for kinase inhibition, anti‑inflammatory, and anticancer applications [REFS‑6]. With a molecular weight of 377.31 g mol⁻¹ and a computed XLogP3 of 6.4, this derivative occupies a distinctly more lipophilic property space than its non‑2‑substituted or para‑chlorophenyl congeners [REFS‑1][REFS‑4].

Why 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine Cannot Be Readily Replaced by Its Closest Analogs


Thieno[2,3‑d]pyrimidine congeners that share the 4‑chloro‑5‑(chlorophenyl) core but lack the C‑2 thienylmethyl group (e.g., 4‑chloro‑5‑(2‑chlorophenyl)thieno[2,3‑d]pyrimidine, CAS 1133128‑92‑3) display significantly lower lipophilicity (LogP ≈ 4.67) and fewer hydrogen‑bond acceptors [REFS‑2]. The C‑2 thienylmethyl substituent contributes more than 1.7 log units to the partition coefficient and introduces additional conformational flexibility, which can alter target‑binding thermodynamics [REFS‑1][REFS‑2][REFS‑6]. Similarly, switching the chlorophenyl from the ortho to the para position (e.g., 4‑chloro‑5‑(4‑chlorophenyl)‑2‑(thien‑2‑ylmethyl)thieno[2,3‑d]pyrimidine, CAS 885460‑38‑8) modulates the electrostatic surface and may shift kinase‑selectivity profiles [REFS‑3][REFS‑6]. Consequently, generic substitution among these analogs risks compromising the specific physicochemical and pharmacodynamic properties required for a given screening or optimisation campaign.

Quantitative Differentiation Evidence for 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine


Lipophilicity Advantage: A >1.7 Log Unit Increase in Computed XLogP3 vs. Non-2-Substituted Analogs

The target compound exhibits a computed XLogP3 of 6.4, reflecting the substantial hydrophobic contribution of the thiophen‑2‑ylmethyl moiety at C‑2 [REFS‑1]. In contrast, the direct non‑2‑substituted comparator 4‑chloro‑5‑(2‑chlorophenyl)thieno[2,3‑d]pyrimidine (CAS 1133128‑92‑3) displays a LogP of 4.67 [REFS‑2], while the para‑chlorophenyl variant 4‑chloro‑5‑(4‑chlorophenyl)thieno[2,3‑d]pyrimidine (CAS 331761‑46‑7) has a LogP of 4.67 [REFS‑3]. The difference of ≥1.73 log units corresponds to an approximately 54‑fold greater partition coefficient, predicting enhanced passive membrane permeability and potentially superior blood‑brain‑barrier penetration for CNS targets [REFS‑1][REFS‑2][REFS‑3].

Lipophilicity Drug Design ADME

Molecular Weight and Hydrogen‑Bond Acceptor Count Differentiate Physicochemical Space

The target compound possesses a molecular weight of 377.31 g mol⁻¹ and four hydrogen‑bond acceptors, whereas the C‑2 unsubstituted analog 4‑chloro‑5‑(2‑chlorophenyl)thieno[2,3‑d]pyrimidine has a molecular weight of 281.15 g mol⁻¹ and only three hydrogen‑bond acceptors [REFS‑1][REFS‑2]. The ∼96 g mol⁻¹ increase in molecular weight and the additional acceptor arise from the thiophen‑2‑ylmethyl group, which may engage in π‑stacking or hydrophobic contacts within a protein binding pocket [REFS‑1][REFS‑6].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Purity Grade Availability: Up to 98% vs. Standard 95% for Structural Analogs

CymitQuimica (Fluorochem brand) lists the target compound at 98% purity, whereas the widely distributed 4‑chloro‑5‑(4‑chlorophenyl)‑2‑(thien‑2‑ylmethyl) analog (CAS 885460‑38‑8) is typically supplied at 95% purity [REFS‑5][REFS‑8]. Higher initial purity reduces the need for re‑purification, lowers the risk of confounding bioassay artifacts, and improves lot‑to‑lot reproducibility in quantitative structure–activity relationship (QSAR) studies.

Chemical Purity Procurement Assay Reproducibility

Ortho‑Chlorophenyl Substituent at C‑5 Offers Divergent Kinase‑Ligand Recognition Compared to para‑Chlorophenyl Analogs

The ortho‑chlorophenyl orientation at C‑5 sterically and electronically differs from the para‑chlorophenyl isomer (CAS 331761‑46‑7). Published SAR surveys on thieno[2,3‑d]pyrimidine kinase inhibitors indicate that subtle changes in the aryl substituent position can dramatically shift potency and selectivity across the kinome [REFS‑6][REFS‑7]. While direct IC₅₀ head‑to‑head data are not yet available for this specific compound, the divergent substitution pattern is a recognized driver of differential target engagement in the thienopyrimidine class.

Kinase Selectivity Structure–Activity Relationship Molecular Recognition

C‑2 Thienylmethyl Handle Enables Late‑Stage Diversification Not Feasible with Simple Methyl or Unsubstituted Analogs

The thiophen‑2‑ylmethyl group at C‑2 provides a π‑excessive heterocycle that can undergo electrophilic aromatic substitution (e.g., bromination, formylation) or metal‑catalysed cross‑coupling, offering a synthetic diversification point that is absent in 2‑methyl‑ or 2‑unsubstituted thieno[2,3‑d]pyrimidines [REFS‑1][REFS‑6]. For instance, 4‑chloro‑2‑methyl‑5‑(2‑thienyl)thieno[2,3‑d]pyrimidine (CAS 243669‑62‑7) lacks this reactive handle, limiting its utility in parallel library synthesis.

Synthetic Chemistry Late‑Stage Functionalization Scaffold Diversification

Procurement‑Relevant Application Scenarios for 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine


Lead Optimization Campaigns Requiring Elevated logD for Membrane Permeability

When a medicinal chemistry programme identifies that a lead series suffers from poor cellular permeability, replacing a low‑logP thienopyrimidine core with 4‑chloro‑5‑(2‑chlorophenyl)‑2‑(thien‑2‑ylmethyl)thieno[2,3‑d]pyrimidine (XLogP3 = 6.4) can boost the partition coefficient by >50‑fold relative to the non‑2‑substituted scaffold [REFS‑1][REFS‑2]. This property is especially relevant for targets located in the CNS or intracellular compartments where passive diffusion is the primary uptake mechanism.

Kinase Selectivity Profiling with Ortho‑ vs. Para‑Chlorophenyl Isomers

Because the ortho‑chlorophenyl group at C‑5 represents a distinct pharmacophoric feature compared to the widely available para‑chlorophenyl analogs [REFS‑6][REFS‑7], the target compound can serve as a key probe in kinome‑wide selectivity panels. Differential inhibition patterns observed between the ortho and para isomers can guide the design of subtype‑selective kinase inhibitors.

Parallel Library Synthesis Exploiting the C‑2 Thiophene Handle

The thiophen‑2‑ylmethyl substituent at C‑2 permits subsequent functionalisation via electrophilic halogenation or Suzuki/Stille cross‑coupling [REFS‑6]. Medicinal chemistry teams can procure this compound as a central intermediate, diversify it into 20–50 analogs in a single parallel synthesis step, and rapidly explore SAR around the C‑2 vector without needing to rebuild the thienopyrimidine core each time.

Fragment‑Based Drug Discovery (FBDD) Library Design for Lipophilic Hotspots

With its relatively high molecular weight for a fragment (377 Da) and pronounced lipophilicity, 4‑chloro‑5‑(2‑chlorophenyl)‑2‑(thien‑2‑ylmethyl)thieno[2,3‑d]pyrimidine can be incorporated into fragment libraries targeting hydrophobic sub‑pockets identified by X‑ray crystallography or NMR screens [REFS‑1][REFS‑6]. Its availability at 98% purity further ensures that initial screening hits are less likely to be contaminated by inactive impurities [REFS‑5].

Quote Request

Request a Quote for 4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.